2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide
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Description
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C14H13N5O2S and its molecular weight is 315.35. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Agents
- Derivatives of 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide have been synthesized and exhibited significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019).
- These compounds have been shown to be effective as antimicrobial agents, particularly against bacteria (Ch, 2022).
Antioxidant Applications
- Some derivatives of this compound have been studied as antioxidants for base stock oil, demonstrating the potential for industrial applications (Basta et al., 2017).
Anticancer Activity
- Certain derivatives have been investigated for their anticancer properties, showing potential as chemotherapeutic agents (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
- Some of these compounds have demonstrated considerable activity against melanoma-type cell lines (Duran & Demirayak, 2012).
Other Applications
- The compound has been utilized in the synthesis of novel compounds with agricultural bioactivity, showing potential in fungicidal and herbicidal applications (Zheng & Su, 2005).
- It has also been involved in the preparation of new series of heterocycles, which were tested as insecticidal agents against the cotton leafworm (Fadda et al., 2017).
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(6-imidazol-1-ylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c20-13(16-8-11-2-1-7-21-11)9-22-14-4-3-12(17-18-14)19-6-5-15-10-19/h1-7,10H,8-9H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJXGBKAYRTWKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSC2=NN=C(C=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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